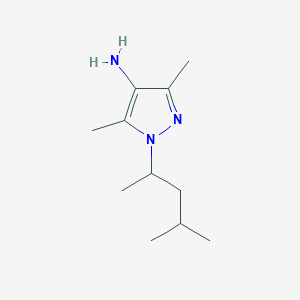
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Given its use in research, it is likely produced in small quantities using standard laboratory techniques rather than large-scale industrial processes.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for the synthesis of other pyrazole derivatives.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for 3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine-2-thione
- 3,5-Dimethyl-1-[(2R)-4-methylpentan-2-yl]naphthalene
Uniqueness
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole ring and specific substituents make it valuable for research applications, particularly in the synthesis of new compounds and the study of enzyme interactions.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
3,5-dimethyl-1-(4-methylpentan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-7(2)6-8(3)14-10(5)11(12)9(4)13-14/h7-8H,6,12H2,1-5H3 |
InChI Key |
AQWKJHPNSQRCKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



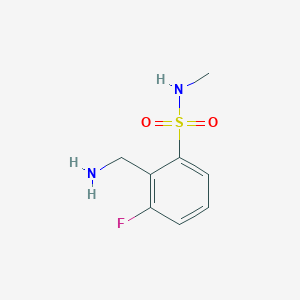
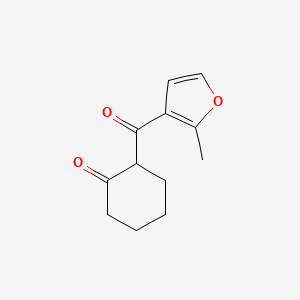
![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
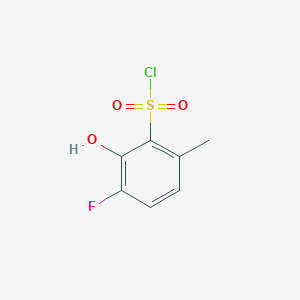
amine](/img/structure/B13319194.png)
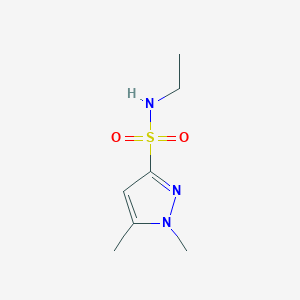
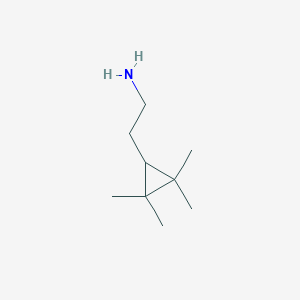
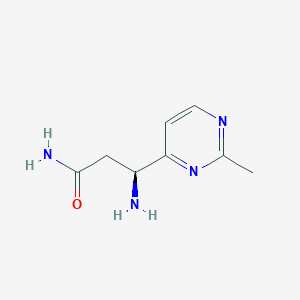
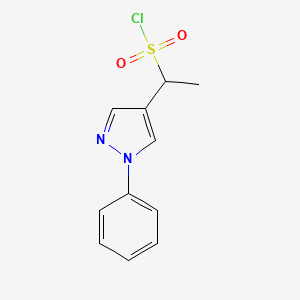
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
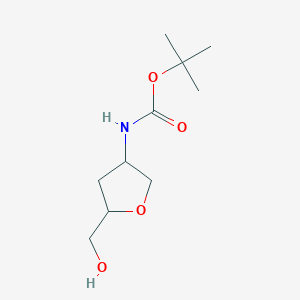
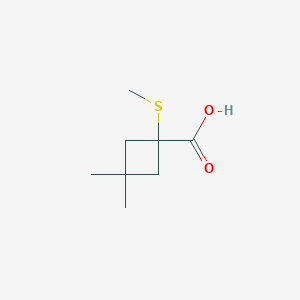
![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
